molecular formula C21H24N2O B5526468 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol

Cat. No.: B5526468
M. Wt: 320.4 g/mol
InChI Key: GIICJDFUHCPBLK-UHFFFAOYSA-N
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Description

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is a complex organic compound with a molecular formula of C21H24N2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a quinoline core with various substituents, making it a subject of interest for researchers in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aniline derivatives with suitable aldehydes or ketones, followed by functional group modifications to introduce the benzyl(methyl)amino and trimethyl groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines depending on the reagents and conditions used.

Scientific Research Applications

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[Benzyl(methyl)amino]methyl}-2,7,8-trimethylquinolin-4-ol is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[[benzyl(methyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-14-10-11-18-20(15(14)2)22-16(3)19(21(18)24)13-23(4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICJDFUHCPBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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